molecular formula C17H16N4OS B2997916 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1286710-07-3

1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No. B2997916
CAS RN: 1286710-07-3
M. Wt: 324.4
InChI Key: KBPLYMBRXDTESG-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it a promising candidate for drug development, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the development of various diseases. Specifically, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation, making it a potential treatment for inflammatory diseases. Additionally, this compound can also inhibit the activity of certain proteins that are involved in the development of cancer and viral infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, this compound can reduce the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Furthermore, this compound can inhibit the replication of certain viruses, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide in lab experiments is its unique chemical structure and properties. This compound has been shown to have a high affinity for certain enzymes and proteins, making it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide. One potential direction is the development of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be further studied as a potential treatment for cancer and viral infections. Furthermore, the unique chemical structure and properties of this compound could be further explored to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves several steps. The first step involves the reaction of 2-aminobenzothiazole with 3-pyridinemethanol to form the intermediate compound. The intermediate is then reacted with 3-chloropropionyl chloride to produce the final product. The yield of the final product is around 70%, and the purity can be increased through further purification steps.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In particular, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases, making it a promising candidate for drug development.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(19-9-12-4-3-7-18-8-12)13-10-21(11-13)17-20-14-5-1-2-6-15(14)23-17/h1-8,13H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPLYMBRXDTESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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